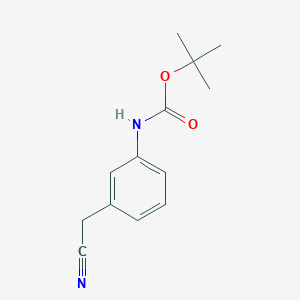
tert-Butyl (3-(cyanomethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(cyanomethyl)phenyl)carbamate is an organic compound with the molecular formula C13H16N2O2. It is a derivative of carbamate, which is commonly used as a protecting group in organic synthesis. This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-(cyanomethyl)phenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-(cyanomethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(cyanomethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylcarbamate moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-(cyanomethyl)phenyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .
Biology
In biological research, this compound is used in the synthesis of bioactive molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Medicine
In medicine, this compound is utilized in the development of drugs that target specific enzymes or receptors. Its stability and reactivity make it a valuable component in drug design .
Industry
Industrially, this compound is used in the manufacture of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block in material science .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(cyanomethyl)phenyl)carbamate involves its ability to act as a protecting group. It forms stable carbamate linkages with amines, preventing them from participating in unwanted reactions. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the reactivity of the carbamate moiety .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Phenyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
tert-Butyl (3-(cyanomethyl)phenyl)carbamate is unique due to the presence of the cyanomethyl group, which imparts additional reactivity and versatility. This makes it more suitable for specific applications in organic synthesis and drug development compared to other carbamates .
Properties
IUPAC Name |
tert-butyl N-[3-(cyanomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10(9-11)7-8-14/h4-6,9H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLIXWVBCVJWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
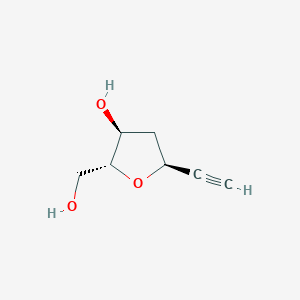
![3-{[1-(3-methoxybenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2906878.png)
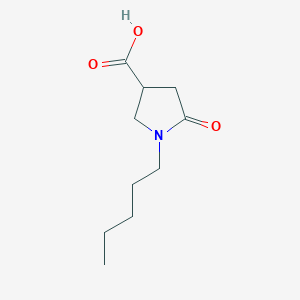
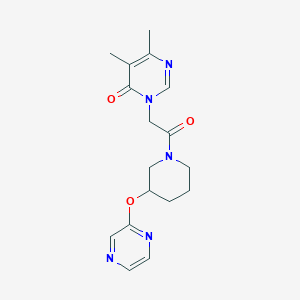
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide](/img/structure/B2906884.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)
![6-(2-Methoxyphenyl)-2-{1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2906889.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2906890.png)
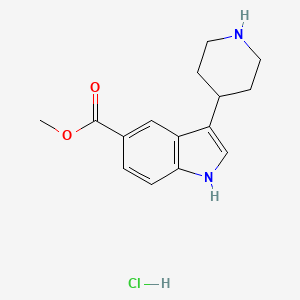
![Lithium;8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2906892.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2906893.png)
![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B2906894.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2906898.png)

